![molecular formula C15H19NO B3937663 N-bicyclo[2.2.1]hept-2-yl-4-methylbenzamide](/img/structure/B3937663.png)
N-bicyclo[2.2.1]hept-2-yl-4-methylbenzamide
Overview
Description
N-bicyclo[2.2.1]hept-2-yl-4-methylbenzamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a bicyclic amide that has been synthesized through a multistep process involving several chemical reactions. 2.1]hept-2-yl-4-methylbenzamide.
Mechanism of Action
The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-4-methylbenzamide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also work by reducing the production of inflammatory mediators in the body, thereby reducing inflammation.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-4-methylbenzamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. In addition, it has been found to be relatively non-toxic to healthy cells, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-bicyclo[2.2.1]hept-2-yl-4-methylbenzamide is its potential applications in various fields of scientific research. It has shown promising results in preclinical studies, indicating that it may be effective in treating cancer, inflammation, and bacterial infections. However, one of the limitations of N-bicyclo[2.2.1]hept-2-yl-4-methylbenzamide is its complex synthesis method, which may make it difficult to produce on a large scale.
Future Directions
There are several future directions for the study of N-bicyclo[2.2.1]hept-2-yl-4-methylbenzamide. One direction is to further investigate its mechanism of action, which may help to identify potential targets for drug development. Another direction is to study its efficacy in clinical trials, which may help to determine its safety and effectiveness in humans. Additionally, further research may be needed to optimize the synthesis method and develop more efficient production methods.
Scientific Research Applications
N-bicyclo[2.2.1]hept-2-yl-4-methylbenzamide has shown potential applications in various fields of scientific research. It has been studied for its antitumor activity, and it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties, and it has been found to reduce inflammation in animal models. In addition, it has been studied for its antibacterial activity, and it has been found to be effective against several bacterial strains.
properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-10-2-5-12(6-3-10)15(17)16-14-9-11-4-7-13(14)8-11/h2-3,5-6,11,13-14H,4,7-9H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDZSVIMPRTHGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CC3CCC2C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bicyclo[2.2.1]heptanyl)-4-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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